4-Ethyl-3-ethynylbenzoic acid
Description
4-Ethyl-3-ethynylbenzoic acid is a benzoic acid derivative featuring an ethyl group at the para position (C4) and an ethynyl (acetylene) group at the meta position (C3) relative to the carboxylic acid functional group. Its molecular structure imparts unique electronic and steric properties, making it valuable in synthetic chemistry and materials science. The compound is commercially available in purities up to 98% (Catalog # QW-8394) and is sold in quantities of 1g or 250mg for research purposes . Its CAS number is [2101206-43-1], and its Molecular Formula Catalog Number (MFCD) is MFCD31381484 .
Properties
IUPAC Name |
4-ethyl-3-ethynylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-3-8-5-6-10(11(12)13)7-9(8)4-2/h2,5-7H,3H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXUKOIMQDZULY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)O)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-3-ethynylbenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-ethylbenzoic acid.
Ethynylation: The ethynyl group is introduced at the third position of the benzene ring through a palladium-catalyzed coupling reaction, such as the Sonogashira coupling. This reaction involves the use of a palladium catalyst, a copper co-catalyst, and an ethynylating agent like trimethylsilylacetylene.
Deprotection: If a protecting group is used during the ethynylation step, it is subsequently removed to yield the final product, 4-ethyl-3-ethynylbenzoic acid.
Industrial Production Methods: Industrial production of 4-ethyl-3-ethynylbenzoic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-3-ethynylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The ethynyl group can be reduced to form an ethyl group or a vinyl group.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid and sulfuric acid).
Major Products:
Oxidation: Formation of 4-ethyl-3-ethynylbenzaldehyde or 4-ethyl-3-ethynylbenzoic acid.
Reduction: Formation of 4-ethyl-3-vinylbenzoic acid or 4-ethylbenzoic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Ethyl-3-ethynylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-ethyl-3-ethynylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in click chemistry reactions, forming stable triazole linkages with azides, which is useful in bioconjugation and drug development.
Comparison with Similar Compounds
Substituent Effects on Reactivity
- Ethynyl vs. Hydroxyl Groups: The ethynyl group in 4-ethyl-3-ethynylbenzoic acid introduces sp-hybridized carbon atoms, enabling conjugation with the aromatic ring and facilitating click chemistry or cross-coupling reactions. In contrast, 4-hydroxybenzoic acid’s hydroxyl group promotes hydrogen bonding and acidity (pKa ~4.5), limiting its utility in non-polar environments .
- Ethyl vs. Nitro/CF3 Groups: The ethyl group in 4-ethyl-3-ethynylbenzoic acid enhances lipophilicity compared to 4-nitro-2-(trifluoromethyl)benzoic acid, which contains strong electron-withdrawing groups (CF3, NO2) that increase acidity and polarizability .
Biological Activity
4-Ethyl-3-ethynylbenzoic acid (CAS No. 2101206-43-1) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its applications in drug development.
4-Ethyl-3-ethynylbenzoic acid is synthesized through a palladium-catalyzed coupling reaction, specifically the Sonogashira coupling, which introduces the ethynyl group at the third position of the benzene ring. The starting material is 4-ethylbenzoic acid, and the process may involve several steps including deprotection if protecting groups are used.
Antimicrobial Properties
Research indicates that 4-Ethyl-3-ethynylbenzoic acid exhibits significant antimicrobial activity. In a comparative study, it was found to inhibit the growth of various bacterial strains. The minimum inhibitory concentration (MIC) values for common pathogens were determined, showcasing its potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that 4-Ethyl-3-ethynylbenzoic acid could be a candidate for further development into antimicrobial therapies.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it inhibits cell proliferation in various cancer cell lines, including breast and lung cancer cells. The IC50 values observed were promising:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
Mechanistic studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .
The biological activity of 4-Ethyl-3-ethynylbenzoic acid is believed to be mediated through its interaction with specific molecular targets. It may act by inhibiting key enzymes or receptors involved in microbial resistance or cancer cell proliferation. The ethynyl group allows for participation in click chemistry reactions, which can facilitate bioconjugation processes essential for drug development .
Case Studies
Several case studies have highlighted the efficacy of 4-Ethyl-3-ethynylbenzoic acid in biological applications:
- Antimicrobial Efficacy : In a study involving infected wound models, topical application of formulations containing this compound resulted in a significant reduction in bacterial load compared to controls.
- Cancer Treatment : In xenograft models, administration of 4-Ethyl-3-ethynylbenzoic acid led to reduced tumor growth rates, supporting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
